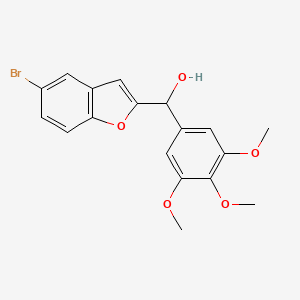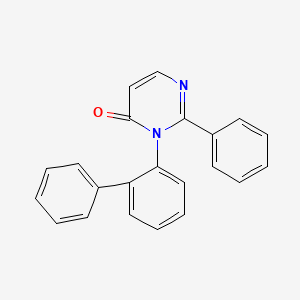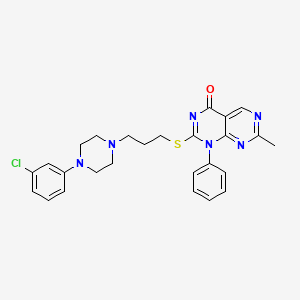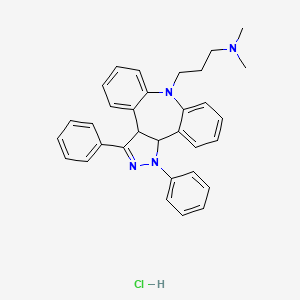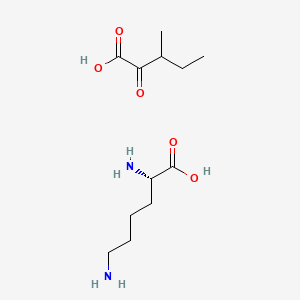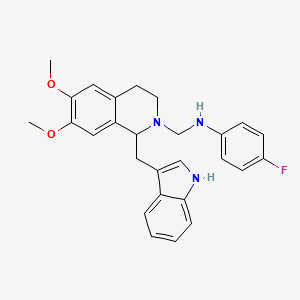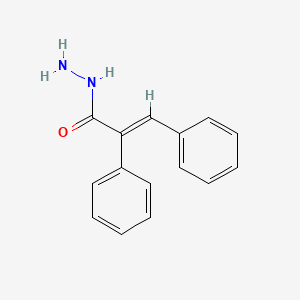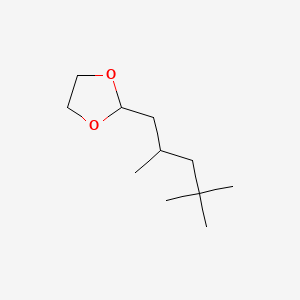
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of a 2,4,4-trimethylpentyl group attached to the dioxolane ring. It is used in various industrial applications due to its unique chemical properties.
準備方法
The synthesis of 2-(2,4,4-trimethylpentyl)-1,3-dioxolane typically involves the reaction of 2,4,4-trimethylpentan-2-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. Industrial production methods often employ continuous flow reactors to optimize yield and purity. The reaction conditions usually include temperatures ranging from 60°C to 100°C and the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts .
化学反応の分析
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it back to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dioxolane ring is opened, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. .
科学的研究の応用
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various industrial processes
作用機序
The mechanism of action of 2-(2,4,4-trimethylpentyl)-1,3-dioxolane involves its ability to form stable cyclic structures, which can interact with various molecular targets. In drug delivery systems, it acts by encapsulating the drug molecules, thereby enhancing their stability and bioavailability. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, leading to improved drug delivery and efficacy .
類似化合物との比較
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane can be compared with other similar compounds such as:
Bis(2,4,4-trimethylpentyl)phosphinic acid: Used as a metal extractant in hydrometallurgy.
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid: Known for its use in the selective extraction of actinides.
Bis(2,4,4-trimethylpentyl)monothiophosphinic acid: Utilized in the separation of metals in industrial processes. The uniqueness of this compound lies in its ability to form stable cyclic structures, making it highly valuable in applications requiring stability and reactivity
特性
CAS番号 |
94108-08-4 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
2-(2,4,4-trimethylpentyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-9(8-11(2,3)4)7-10-12-5-6-13-10/h9-10H,5-8H2,1-4H3 |
InChIキー |
AUTULYGUYGPRMN-UHFFFAOYSA-N |
正規SMILES |
CC(CC1OCCO1)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


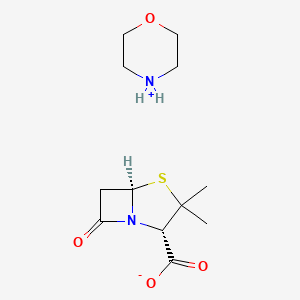
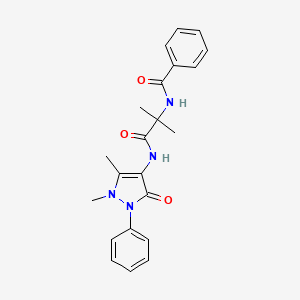
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
